molecular formula C13H12N2 B13127226 Fluorene-2,9-diamine CAS No. 7148-37-0

Fluorene-2,9-diamine

Cat. No.: B13127226
CAS No.: 7148-37-0
M. Wt: 196.25 g/mol
InChI Key: AKTKXGABFWDIPW-UHFFFAOYSA-N
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Description

Fluorene-2,9-diamine is an organic compound belonging to the class of fluorene derivatives It is characterized by the presence of two amino groups attached to the fluorene core at the 2 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorene-2,9-diamine can be synthesized through several methods. One common approach involves the nitration of fluorene to produce 2,9-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield the desired diamine . Another method includes the functionalization of fluorene derivatives with appropriate amino groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,9-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted fluorene derivatives.

Scientific Research Applications

Fluorene-2,9-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorene-2,9-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In organic electronics, the compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: Fluorene-2,9-diamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly valuable in the synthesis of advanced materials and in various research applications.

Properties

CAS No.

7148-37-0

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluorene-2,9-diamine

InChI

InChI=1S/C13H12N2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H,14-15H2

InChI Key

AKTKXGABFWDIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)N

Origin of Product

United States

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